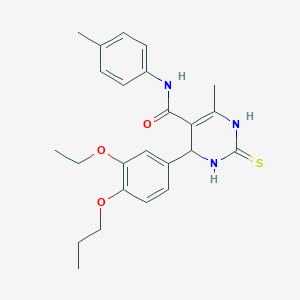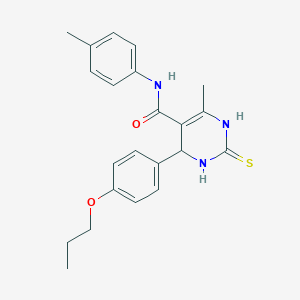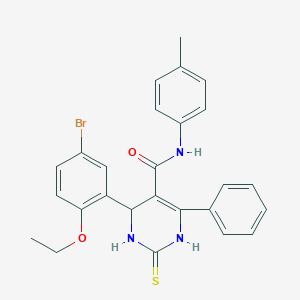
3-{2-nitrovinyl}-1-(3-iodo-4-methylphenyl)-2,5-dimethyl-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{2-nitrovinyl}-1-(3-iodo-4-methylphenyl)-2,5-dimethyl-1H-pyrrole, also known as NPD1, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. NPD1 belongs to the family of pyrrole compounds and is synthesized using a multi-step process involving various chemical reactions.
Mecanismo De Acción
3-{2-nitrovinyl}-1-(3-iodo-4-methylphenyl)-2,5-dimethyl-1H-pyrrole exerts its therapeutic effects by activating various signaling pathways in the body. It has been found to activate the PPARγ pathway, which is involved in regulating inflammation and glucose metabolism. 3-{2-nitrovinyl}-1-(3-iodo-4-methylphenyl)-2,5-dimethyl-1H-pyrrole also activates the Nrf2 pathway, which is involved in protecting cells from oxidative stress.
Biochemical and Physiological Effects
3-{2-nitrovinyl}-1-(3-iodo-4-methylphenyl)-2,5-dimethyl-1H-pyrrole has been shown to have several biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 3-{2-nitrovinyl}-1-(3-iodo-4-methylphenyl)-2,5-dimethyl-1H-pyrrole also promotes the survival of neurons and protects them from damage caused by oxidative stress. Additionally, 3-{2-nitrovinyl}-1-(3-iodo-4-methylphenyl)-2,5-dimethyl-1H-pyrrole has been shown to inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-{2-nitrovinyl}-1-(3-iodo-4-methylphenyl)-2,5-dimethyl-1H-pyrrole is its potential therapeutic applications in various diseases. However, its complex synthesis method and high cost may limit its use in lab experiments. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
Future research on 3-{2-nitrovinyl}-1-(3-iodo-4-methylphenyl)-2,5-dimethyl-1H-pyrrole should focus on its potential therapeutic applications in various diseases, including neurodegenerative diseases and cancer. Further studies are needed to fully understand its mechanism of action and potential side effects. Additionally, research should be conducted to develop more efficient and cost-effective synthesis methods for 3-{2-nitrovinyl}-1-(3-iodo-4-methylphenyl)-2,5-dimethyl-1H-pyrrole.
Métodos De Síntesis
The synthesis of 3-{2-nitrovinyl}-1-(3-iodo-4-methylphenyl)-2,5-dimethyl-1H-pyrrole involves several steps, including the preparation of 3-iodo-4-methylphenylacetic acid, which is then converted into the corresponding acid chloride. This acid chloride is then reacted with 2-nitrovinyl magnesium bromide to yield the desired 3-{2-nitrovinyl}-1-(3-iodo-4-methylphenyl)-2,5-dimethyl-1H-pyrrole compound. The synthesis method is complex and requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
3-{2-nitrovinyl}-1-(3-iodo-4-methylphenyl)-2,5-dimethyl-1H-pyrrole has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory and neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 3-{2-nitrovinyl}-1-(3-iodo-4-methylphenyl)-2,5-dimethyl-1H-pyrrole has also been shown to have anti-tumor properties, making it a potential cancer treatment.
Propiedades
Nombre del producto |
3-{2-nitrovinyl}-1-(3-iodo-4-methylphenyl)-2,5-dimethyl-1H-pyrrole |
|---|---|
Fórmula molecular |
C15H15IN2O2 |
Peso molecular |
382.2 g/mol |
Nombre IUPAC |
1-(3-iodo-4-methylphenyl)-2,5-dimethyl-3-[(E)-2-nitroethenyl]pyrrole |
InChI |
InChI=1S/C15H15IN2O2/c1-10-4-5-14(9-15(10)16)18-11(2)8-13(12(18)3)6-7-17(19)20/h4-9H,1-3H3/b7-6+ |
Clave InChI |
ZJVJDJQJGNSSGN-VOTSOKGWSA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)N2C(=CC(=C2C)/C=C/[N+](=O)[O-])C)I |
SMILES |
CC1=C(C=C(C=C1)N2C(=CC(=C2C)C=C[N+](=O)[O-])C)I |
SMILES canónico |
CC1=C(C=C(C=C1)N2C(=CC(=C2C)C=C[N+](=O)[O-])C)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[benzyl(methylsulfonyl)amino]-N-(2-ethoxyphenyl)acetamide](/img/structure/B306154.png)
![2-[benzyl(methylsulfonyl)amino]-N-(3-methoxyphenyl)acetamide](/img/structure/B306156.png)
![2-[benzyl(methylsulfonyl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B306157.png)
![2-[benzyl(methylsulfonyl)amino]-N-(4-bromo-2-fluorophenyl)acetamide](/img/structure/B306159.png)
![2-[benzyl(methylsulfonyl)amino]-N-(2,6-difluorophenyl)acetamide](/img/structure/B306160.png)




![6-[3-methoxy-2-(pentyloxy)phenyl]-4-methyl-N-(4-methylphenyl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B306170.png)
![Ethyl 2-(4-{5-[(4-methylphenyl)carbamoyl]-6-phenyl-2-sulfanyl-3,4-dihydropyrimidin-4-yl}phenoxy)propanoate](/img/structure/B306172.png)
![(5Z)-3-(2,4-dichlorobenzyl)-5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B306173.png)
![(5Z)-2-amino-5-[3-fluoro-4-(pyrrolidin-1-yl)benzylidene]-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B306174.png)
![4-(3-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzenesulfonamide](/img/structure/B306176.png)